2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
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Description
2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile, also known as 2,4-dichloro-4-(3-methylphenyl)-4-oxobutylnitrile, is a synthetic chemical compound that has been used in various scientific research applications. It is a yellowish-white solid, with a molecular weight of 278.7 g/mol and a melting point of 95-97°C. It is also insoluble in water and has a relatively low toxicity. In recent years, it has been used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Structural and Optical Properties
Research on pyranoquinoline derivatives, which share a structural resemblance with the compound , highlights their significant polycrystalline nature and optical properties. These materials have been studied for their potential in creating thin films with specific optical characteristics, useful in optoelectronics and photonics. The study by Zeyada, El-Nahass, and El-Shabaan (2016) on the structural and optical properties of 4H-pyrano quinoline derivatives thin films illustrates the potential of such compounds in nanotechnology and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Polymer Chemistry Applications
Another study conducted by Patel et al. (2006) on copolymers involving chloro-methylphenyl methacrylate and dichlorophenyl methacrylate explores the synthesis, characterization, and antimicrobial activity of these materials. Such research underscores the importance of these compounds in developing new materials with specific biological properties, which could be instrumental in medical and environmental applications (Patel, Dolia, Patel, & Patel, 2006).
Charge Transport Properties in Optoelectronics
The exploration of hydroquinoline derivatives by Irfan et al. (2020) for their optoelectronic, nonlinear, and charge transport properties through a DFT approach demonstrates the potential application of dichlorophenyl-containing compounds in optoelectronics. These studies suggest that such compounds might exhibit efficient multifunctional material properties, including better hole transport tendencies, which are crucial for the development of electronic and photonic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Synthesis and Characterization for Organic Electronics
Further research into the synthesis and characterization of related chemical structures, as conducted by Han et al. (2015), provides insights into the convenient synthesis of chromenoquinoline derivatives. These findings contribute to the broader understanding of the synthetic routes and properties of dichlorophenyl-containing compounds, offering potential pathways for the creation of new organic electronic materials (Han, Zhao, Chen, Du, & Wang, 2015).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-3-2-4-12(7-11)17(21)8-13(10-20)15-6-5-14(18)9-16(15)19/h2-7,9,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMIOMHELZMQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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